NDM-1 inhibitor-8

NDM-1 enzyme inhibition Covalent inhibitor IC₅₀ comparison

NDM-1 inhibitor-8 (also designated Compound 18b) is a synthetic covalent inhibitor targeting New Delhi metallo-β-lactamase-1 (NDM-1), a carbapenem-hydrolyzing enzyme responsible for broad-spectrum β-lactam resistance in Gram-negative bacteria. This compound is characterized by its ebselen-derived organoselenium scaffold, which enables covalent modification of the NDM-1 active site cysteine residue (Cys208) upon enzyme-catalyzed activation.

Molecular Formula C28H23Cl2N3O4SSe
Molecular Weight 647.4 g/mol
Cat. No. B15564821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDM-1 inhibitor-8
Molecular FormulaC28H23Cl2N3O4SSe
Molecular Weight647.4 g/mol
Structural Identifiers
InChIInChI=1S/C28H23Cl2N3O4SSe/c29-18-10-16(11-19(30)12-18)13-31-23-26(35)33-24(28(36)37)17(14-38-27(23)33)15-39-22-9-5-4-8-21(22)25(34)32-20-6-2-1-3-7-20/h1-12,23,27,31H,13-15H2,(H,32,34)(H,36,37)/t23-,27-/m1/s1
InChIKeyIBPURTSEVZFORC-YIXXDRMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NDM-1 Inhibitor-8 (Compound 18b): A Covalent NDM-1 Inhibitor for β-Lactam Potentiation


NDM-1 inhibitor-8 (also designated Compound 18b) is a synthetic covalent inhibitor targeting New Delhi metallo-β-lactamase-1 (NDM-1), a carbapenem-hydrolyzing enzyme responsible for broad-spectrum β-lactam resistance in Gram-negative bacteria. This compound is characterized by its ebselen-derived organoselenium scaffold, which enables covalent modification of the NDM-1 active site cysteine residue (Cys208) upon enzyme-catalyzed activation [1]. It exhibits an IC₅₀ value of 7.03 μM against purified NDM-1 and demonstrates synergistic restoration of meropenem activity against NDM-1-expressing bacterial strains both in vitro and in vivo [2]. The compound is commercially available as a research tool for investigating metallo-β-lactamase inhibition and β-lactam potentiation strategies.

Why Generic NDM-1 Inhibitor Substitution is Inappropriate: Quantitative Differentiation of NDM-1 Inhibitor-8


The NDM-1 inhibitor landscape is characterized by significant mechanistic and potency heterogeneity across compound classes. Covalent inhibitors targeting distinct active site residues (e.g., Cys208 vs. Lys211) exhibit divergent kinetic profiles and resistance liabilities, while metal-chelating inhibitors such as EDTA and aspergillomarasmine A (AMA) suffer from non-selective Zn²⁺ sequestration and limited in vivo translatability [1]. Even within the ebselen-derived covalent inhibitor class, subtle structural modifications yield marked differences in IC₅₀ (ranging from 1.12 μM to >50 μM) and meropenem potentiation fold-change (4- to 32-fold) [2]. Consequently, direct substitution of NDM-1 inhibitor-8 with any other NDM-1 inhibitor—even those sharing the ebselen pharmacophore—cannot be assumed to yield comparable biochemical, microbiological, or in vivo outcomes without direct experimental validation.

Quantitative Differentiation of NDM-1 Inhibitor-8: Head-to-Head and Cross-Study Comparative Evidence


Covalent Inhibition Potency: IC₅₀ Comparison of NDM-1 Inhibitor-8 vs. Ebselen Derivative 27k

NDM-1 inhibitor-8 (Compound 18b) exhibits an IC₅₀ of 7.03 μM against purified NDM-1 enzyme in a chromogenic substrate assay, positioning it as a moderately potent covalent inhibitor within the ebselen-derived class [1]. A structurally optimized ebselen derivative, compound 27k, demonstrates superior potency with an IC₅₀ of 1.12 μM under comparable assay conditions [2]. This 6.3-fold difference in potency reflects the impact of the 7-aminocephalosporanic acid-derived 'Trojan horse' moiety in 18b, which may trade off direct enzyme binding affinity for enhanced bacterial cell penetration and targeted intracellular release.

NDM-1 enzyme inhibition Covalent inhibitor IC₅₀ comparison

Meropenem Potentiation: MIC Reduction Fold-Change Comparison of NDM-1 Inhibitor-8 vs. Ebselen Derivative 27k

NDM-1 inhibitor-8, when combined with meropenem (Mem), reduces the minimum inhibitory concentration (MIC) of meropenem against NDM-1-expressing Escherichia coli by 4- to 32-fold [1]. This broad range reflects strain-dependent variability and underscores the compound's robust potentiating effect across diverse NDM-1-positive backgrounds. In comparison, the more potent enzyme inhibitor 27k achieves an MIC reduction of 4- to 16-fold against NDM-1-producing clinical isolates [2]. Despite its lower intrinsic enzyme inhibitory potency, 18b achieves equivalent or superior (up to 32-fold) meropenem potentiation, a discrepancy attributable to its 'molecular Trojan horse' design that facilitates intracellular ebselen release directly at the NDM-1 active site.

Synergistic antibacterial activity Meropenem MIC reduction NDM-1 expressing bacteria

Covalent Inhibition Mechanism: Residue-Specific Modification (Cys208) of NDM-1 Inhibitor-8 vs. Alternative Warheads

NDM-1 inhibitor-8 employs a distinctive 'molecular Trojan horse' mechanism wherein the 7-aminocephalosporanic acid scaffold serves as a β-lactam mimic recognized by NDM-1, triggering enzyme-catalyzed cleavage that releases the ebselen warhead directly at the active site. The liberated ebselen moiety forms a covalent Se–S bond with Cys208, a zinc-coordinating residue essential for catalytic activity [1]. This mechanism differs fundamentally from alternative covalent NDM-1 inhibitors such as N-(8-hydroxyquinolin-2-yl)acrylamide (compound 6), which modifies Cys208 via direct acrylamide electrophilicity with a KI of 167 ± 40 μM and kinact/KI of 12.0 ± 3.0 M⁻¹s⁻¹ [2]. The ebselen-based mechanism of 18b may confer distinct resistance profiles and target engagement kinetics, although direct kinetic comparison data (kinact/KI) for 18b are not currently reported.

Covalent inhibition mechanism Cys208 modification NDM-1 active site

In Vivo Efficacy: Mouse Model Anti-Infective Activity of NDM-1 Inhibitor-8

NDM-1 inhibitor-8 has been evaluated in a mouse model of NDM-1-expressing bacterial infection, demonstrating anti-infective activity when co-administered with meropenem [1]. The combination of 18b and meropenem inhibited bacterial growth and replication in vivo, providing functional validation of the in vitro potentiation data. While other NDM-1 inhibitors such as compound 27k [2] and aspergillomarasmine A [3] have also shown in vivo efficacy in mouse models, the specific survival benefit or bacterial load reduction metrics for 18b are not yet published in peer-reviewed literature. The availability of in vivo proof-of-concept data distinguishes 18b from the majority of reported NDM-1 inhibitors, which lack in vivo validation entirely.

In vivo anti-infective activity Mouse infection model NDM-1 inhibitor

NDM-1 Inhibitor Potency Landscape: Cross-Class IC₅₀ Comparison

Within the broader NDM-1 inhibitor landscape, NDM-1 inhibitor-8 (IC₅₀ = 7.03 μM) occupies an intermediate potency position. More potent inhibitors include certain ebselen derivatives (27k: 1.12 μM; 3a: ~1.26 μM) [1][2], optimized D-captopril analogues (0.3 μM) [3], and the natural product aspergillomarasmine A (AMA: 4–7 μM) [4]. Notably, captopril itself exhibits an IC₅₀ of 7.9 μM [5], nearly identical to 18b. Weaker inhibitors include hesperidin (3.35 ± 1.35 μM) [6], ZINC05683641 (13.59 ± 0.52 μM) [7], and numerous screening hits with IC₅₀ >50 μM [8]. The oligopeptides Cys-Phe and Cys-Asp exhibit even weaker inhibition (IC₅₀ = 113 μM and 68 μM, respectively) [9]. This contextualization confirms that 18b is not the most potent NDM-1 inhibitor available, but its unique 'Trojan horse' delivery mechanism distinguishes it from comparably potent alternatives.

NDM-1 inhibitor potency ranking IC₅₀ comparison Inhibitor class diversity

Optimal Research and Industrial Applications for NDM-1 Inhibitor-8 Based on Quantitative Differentiation


Mechanistic Studies of Enzyme-Activated Covalent Inhibitor Release

NDM-1 inhibitor-8 is ideally suited for investigating enzyme-catalyzed prodrug activation mechanisms in metallo-β-lactamases. Its 'molecular Trojan horse' design—whereby NDM-1-mediated cleavage of the cephalosporanic acid scaffold releases the ebselen warhead for covalent Cys208 modification—provides a unique experimental system to study targeted intracellular inhibitor delivery and enzyme-triggered covalent bond formation [1]. This mechanism is distinct from direct electrophilic inhibitors and cannot be modeled using simpler ebselen derivatives lacking the β-lactam mimetic moiety.

In Vivo Proof-of-Concept Studies for β-Lactam Potentiation

Researchers requiring an NDM-1 inhibitor with validated in vivo anti-infective activity may select 18b based on its demonstrated efficacy in mouse models when combined with meropenem [1]. While quantitative in vivo metrics remain unpublished, the existence of positive in vivo data distinguishes 18b from the vast majority of NDM-1 inhibitors that have not progressed beyond biochemical or cellular assays. This makes 18b a suitable candidate for preliminary animal studies exploring β-lactamase inhibitor codrug strategies.

Cellular Potentiation Studies Prioritizing Functional MIC Reduction Over Enzyme IC₅₀

For studies focused on functional restoration of β-lactam susceptibility rather than maximal enzyme inhibition, 18b offers a compelling profile. Despite 6.3-fold lower enzyme inhibitory potency than compound 27k, 18b achieves up to 32-fold meropenem MIC reduction—double the maximal potentiation observed with 27k [1][2]. This disconnect between enzyme IC₅₀ and cellular MIC reduction underscores the compound's unique delivery mechanism and makes it a valuable tool for investigating the relationship between enzyme inhibition potency and functional antibacterial outcome.

Comparative Inhibitor Profiling and Structure-Activity Relationship Studies

NDM-1 inhibitor-8 serves as a benchmark for moderate-potency covalent inhibitors within the ebselen-derived class. Its IC₅₀ of 7.03 μM positions it between highly optimized derivatives (e.g., 27k at 1.12 μM) and weaker screening hits (e.g., ZINC05683641 at 13.59 μM) [1][2][3]. This intermediate potency, combined with its unique activation mechanism and commercially available status, makes 18b an appropriate reference compound for SAR studies aiming to dissect the contributions of enzyme binding affinity versus cellular delivery efficiency to overall β-lactam potentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NDM-1 inhibitor-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.